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Abstract

Carfloglitazar, also known as Chiglitazar, is a novel, non-thiazolidinedione (TZD) peroxisome
proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of all three PPAR
subtypes—alpha (a), gamma (y), and delta (d)—Carfloglitazar presents a multifaceted
therapeutic approach for type 2 diabetes mellitus (T2DM) and its associated metabolic
disorders.[1][3] Activation of PPARa primarily regulates fatty acid metabolism, leading to
reduced triglycerides.[2] PPARY activation is central to enhancing insulin sensitivity and
glucose metabolism.[2] The role of PPARS activation is linked to improved lipid profiles and
increased fatty acid oxidation.[1] This balanced agonism of all three PPAR subtypes may
contribute to Carfloglitazar's effective glycemic and lipid control, potentially with a more
favorable side-effect profile compared to selective PPAR agonists.[4][5] This guide provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and
clinical data of Carfloglitazar.

Discovery and Rationale

The development of Carfloglitazar was driven by the need for a therapeutic agent that could
address the complex pathophysiology of T2DM, which involves not only hyperglycemia but also
dyslipidemia.[1] While selective PPARYy agonists like thiazolidinediones are effective insulin
sensitizers, they can be associated with side effects such as weight gain and fluid retention.[6]
PPARa agonists, on the other hand, primarily target lipid metabolism. The rationale behind a
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PPAR pan-agonist like Carfloglitazar is to combine the benefits of activating all three PPAR
subtypes to achieve comprehensive metabolic control.[1][6]

Synthesis of Carfloglitazar

The synthesis of Carfloglitazar involves a multi-step process. A representative synthetic route
Is detailed below.

Experimental Protocol: Synthesis of 2-(2-(4-
fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-
yl)ethoxy)phenyl)propanoic Acid (Carfloglitazar)

Step 1: Synthesis of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl)
propionate

This intermediate is prepared through a series of reactions, typically involving the coupling of a
protected tyrosine methyl ester derivative with a 2-amino-5-fluorobenzophenone derivative,
followed by deprotection.

Step 2: Alkylation with 9-carbazole ethanol mesylate

To a solution of methyl 2-[2-(4-fluorobenzoyl)phenyl)amino]-3-(4-hydroxyphenyl)propionate
(200 mmol) in 400 mL of toluene, 9-carbazole ethanol mesylate (150 mmol) and cesium
carbonate (120 mmol) are added sequentially in a reaction flask. The mixture is heated to 90°C
and reacted for 3 hours. After the reaction is complete, the mixture is filtered, and the filtrate is
concentrated under vacuum to remove the toluene, yielding crude methyl 2-[2-(4-
fluorobenzoyl)phenyl)amino]-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoate.

Step 3: Hydrolysis to Carfloglitazar

The crude methyl ester from the previous step is dissolved in 400 mL of tetrahydrofuran at
room temperature with stirring. A solution of LIOH-H20 (400 mmol) in 200 mL of water is added,
and the mixture is stirred at room temperature for 8 hours. The layers are allowed to separate,
and the upper organic phase is concentrated in vacuo to give crude 2-(2-(4-
fluorobenzoyl)phenylamino)-3-(4-(2-(9H-carbazol-9-yl)ethoxy)phenyl)propanoic acid.
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Step 4: Purification

The crude product is purified by recrystallization from acetonitrile (repeated three times) to yield
pure Carfloglitazar.

Mechanism of Action: PPAR Pan-Agonism

Carfloglitazar exerts its therapeutic effects by binding to and activating all three PPAR
subtypes. Upon ligand binding, the PPAR receptor forms a heterodimer with the retinoid X
receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome
proliferator response elements (PPRES) located in the promoter regions of target genes,
thereby modulating their transcription.[1][3]

Click to download full resolution via product page
Figure 1: Simplified PPAR Signaling Pathway of Carfloglitazar.

Biological Evaluation

The biological activity of Carfloglitazar is primarily assessed through in vitro transactivation
assays and in vivo studies in animal models of diabetes and metabolic syndrome.

In Vitro PPAR Transactivation Assay

This assay quantifies the ability of Carfloglitazar to activate the transcriptional activity of each
PPAR subtype in a cellular context.

e Cell Culture and Transfection:
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o SMMC-7721 or U20S cells are seeded in 96-well plates to achieve 50-80% confluency at
the time of transfection.[4]

o A DNA mixture containing expression vectors for human RXR (hRXR) and a specific
human PPAR subtype (PPARa, PPARYy, or PPARJ), a reporter plasmid with a PPRE
upstream of a luciferase gene, and a [3-galactosidase (3-Gal) expression vector (for
normalization) is prepared.[4]

o The cells are co-transfected with the DNA mixture using a suitable transfection reagent
(e.g., FuGeneb).[4]

e Compound Treatment:

o After an incubation period (typically 24 hours), the transfection medium is replaced with
fresh medium containing serial dilutions of Carfloglitazar or a reference agonist. A vehicle
control (e.g., DMSO) is also included.

 Luciferase Activity Measurement:

o Following a 24-hour treatment period, the cells are lysed.

o The luciferase activity in the cell lysates is measured using a luminometer after the
addition of a luciferase substrate.

o [-galactosidase activity is measured to normalize the luciferase data for transfection
efficiency.[4]

o Data Analysis:

o The normalized luciferase activity is plotted against the logarithm of the compound
concentration.

o The data are fitted to a sigmoidal dose-response curve to determine the ECso value (the
concentration that elicits 50% of the maximal response).[4]
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Figure 2: Experimental Workflow for Carfloglitazar Development.

Quantitative Data
In Vitro Activity

The in vitro potency of Carfloglitazar across the three PPAR subtypes is a key indicator of its
pan-agonist profile.
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Carfloglitazar ECso . Reference Agonist
PPAR Subtype Reference Agonist

(uM) ECso (UM)
PPARa 1.2[7] WY14643 -
PPARyY 0.08[7] Rosiglitazone -

2-bromohexadecanoic
PPARJ 1.7[7] ) -
acid

Table 1: In Vitro
Transactivation
Activity of
Carfloglitazar on
Human PPAR
Subtypes.

A comparative analysis with other PPAR agonists further highlights Carfloglitazar's balanced

activity.
Compound PPARa ECso (nM) PPARYy ECso (nM) PPARS ECso (nM)
Carfloglitazar
o 1200[7] 80[7] 1700[7]

(Chiglitazar)
Aleglitazar 5[8] 9[8] -
Saroglitazar - - -
GW9578 (Selective

8[9] 2818.4[9] 2344.2[9]
PPARa)
GW7845 (Selective

10770.9[9] 1.2[9] >10000[9]
PPARY)
GWO0742 (Selective

8810.5[9] >10000[9] 28.2[9]

PPARS)

Table 2: Comparative
In Vitro Potency of
PPAR Agonists.
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Preclinical Pharmacokinetics

Preclinical studies in various animal models have characterized the pharmacokinetic profile of
Carfloglitazar.

Parameter Species Value
Tmax (h) Rat "'40[10]
Protein Binding - High[10]

High in liver, pancreas, and

] o skeletal muscles; less in

Tissue Distribution Rat ) )
kidney, heart, and adipose

tissue[4]

Table 3: Summary of
Preclinical Pharmacokinetic

Parameters of Carfloglitazar.

Clinical Pharmacokinetics (Phase I)

Phase | clinical trials in healthy Chinese volunteers have provided key pharmacokinetic data.
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Dose Cmax (ng/mL) AUCo-t (ng-h/imL) ta/2 (h)

8 mg (single) 165[11] 1356[11] 9.0-11.9[11]

16 mg (single) - - 9.0-11.9[11]

32 mg (single) - - 9.0-11.9[11]

48 mg (single) - - 9.0-11.9[11]

72 mg (single) 1599[11] 12,584[11] 9.0 - 11.9[11]

16 mg (multiple) - - No accumulation[11]
Table 4:

Pharmacokinetic
Parameters of
Carfloglitazar in

Healthy Volunteers.

A study on the effect of age on the pharmacokinetics of a 48 mg dose showed no significant
clinical differences between patients <65 and =65 years old.[12]

Clinical Efficacy (Phase Ill)

Clinical trials have demonstrated the efficacy of Carfloglitazar in improving glycemic control in
patients with T2DM.

. Change in HbAlc from
Treatment Group Baseline HbAlc (%) .
Baseline (%)

Chiglitazar 32 mg

Chiglitazar 48 mg

Table 5: Key Efficacy
Endpoints from Phase llI

Clinical Trials of Carfloglitazar.

Toxicology and Safety
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Preclinical toxicology studies are essential to establish the safety profile of a new drug
candidate. These studies typically include acute, subchronic, and chronic toxicity assessments,
as well as evaluations of genotoxicity, carcinogenicity, and reproductive and developmental
toxicity.[13] In a Phase | study with healthy volunteers, Carfloglitazar was found to be safe and
well-tolerated at the doses evaluated, with no serious adverse events reported.[11]

Conclusion

Carfloglitazar is a novel PPAR pan-agonist with a balanced activity profile across all three
PPAR subtypes. Its discovery and development represent a rational approach to designing a
single molecule that can address both the hyperglycemia and dyslipidemia characteristic of
T2DM. The detailed synthetic pathway and biological evaluation methods outlined in this guide
provide a framework for researchers in the field of metabolic drug discovery. The quantitative
data from in vitro, preclinical, and clinical studies support the continued investigation of
Carfloglitazar as a promising therapeutic option for patients with T2DM and other metabolic
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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